molecular formula C15H32S B1583259 1-Pentadecanethiol CAS No. 25276-70-4

1-Pentadecanethiol

Cat. No.: B1583259
CAS No.: 25276-70-4
M. Wt: 244.5 g/mol
InChI Key: IGMQODZGDORXEN-UHFFFAOYSA-N
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Description

Contextualization within Thiol Chemistry and Long-Chain Alkanethiols

1-Pentadecanethiol belongs to the family of organic compounds known as thiols, which are characterized by the presence of a sulfhydryl (-SH) group. ontosight.ai This functional group is the sulfur analog of an alcohol's hydroxyl group. Within the broader class of thiols, this compound is classified as a long-chain alkanethiol, a group of molecules that have been extensively studied for their ability to form highly ordered, self-assembled monolayers (SAMs) on various metal surfaces, particularly gold. sigmaaldrich.comrsc.org

The length of the alkyl chain in alkanethiols plays a critical role in the properties and stability of the resulting SAMs. Alkanethiols with ten or more carbon atoms, such as this compound, are known to form densely packed, crystalline-like structures. sigmaaldrich.com This is due to the increased van der Waals interactions between the long hydrocarbon chains, which promote a high degree of order. aip.org The stability of these monolayers is a key factor in their utility, with longer chain thiols generally exhibiting greater resistance to oxidation and degradation compared to their shorter-chain counterparts. researchgate.netucc.ie The formation of these well-ordered monolayers is a spontaneous process, typically achieved by immersing a substrate in a dilute solution of the alkanethiol. sigmaaldrich.com

Significance in Contemporary Materials Research Paradigms

The ability of this compound to form robust and well-defined self-assembled monolayers has made it a valuable tool in several areas of modern materials research, including nanotechnology, electronics, and biosensors. ontosight.aiscbt.comsryahwapublications.compjps.pk

In the realm of electronics , this compound SAMs are utilized to modify the surface properties of electronic components. scbt.com The long hydrocarbon chain creates a hydrophobic surface, which can help to reduce noise and improve the stability and performance of electronic interfaces. scbt.com The strong bond between the thiol group and metal substrates facilitates efficient electron transport, a crucial factor in the development of reliable nanoscale electronic devices. scbt.com

The well-defined nature of this compound SAMs also makes them ideal for applications in nanotechnology . These monolayers can be used to control the surface chemistry of nanoparticles, preventing aggregation and enabling their use in various applications, including as capping agents for colloidal quantum dots. tcichemicals.commit.edu The precise thickness and uniform nature of the SAMs are also advantageous in the fabrication of nanostructures. thermofisher.com

Furthermore, the surfaces functionalized with this compound and other long-chain alkanethiols serve as model systems for studying interfacial phenomena, such as adhesion, friction, and electron transfer. dojindo.co.jpresearchgate.net For instance, they have been employed in the development of chemical force microscopy to map the chemical functionality of surfaces. dojindo.co.jp

Interactive Data Tables

Below are interactive tables summarizing the key properties of this compound.

Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C15H32S sigmaaldrich.comcymitquimica.comfishersci.comscbt.comspectrumchemical.comimpurity.comnist.gov
Molecular Weight 244.48 g/mol sigmaaldrich.comcymitquimica.comfishersci.comscbt.comspectrumchemical.comnist.govfishersci.ca
CAS Number 25276-70-4 scbt.comsigmaaldrich.comfishersci.comscbt.comimpurity.comnist.govfishersci.cabiosynth.com
Appearance White or Colorless to Almost white or Almost colorless powder to lump to clear liquid cymitquimica.com
Boiling Point 325 °C (lit.) sigmaaldrich.comfishersci.comfishersci.cachemicalbook.comchemicalbook.com
Density 0.847 g/mL at 25 °C (lit.) sigmaaldrich.comchemicalbook.com
Refractive Index n20/D 1.462 (lit.) sigmaaldrich.com
Flash Point 110 °C (closed cup) sigmaaldrich.com
Freezing Point 22 °C spectrumchemical.com

Synonyms for this compound

SynonymSource(s)
Pentadecyl Mercaptan cymitquimica.comfishersci.comscbt.comspectrumchemical.combiosynth.com
n-Pentadecylmercaptan cymitquimica.com
pentadecane-1-thiol fishersci.comnist.govchemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentadecane-1-thiol
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InChI

InChI=1S/C15H32S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h16H,2-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IGMQODZGDORXEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00179922
Record name Pentadecane-1-thiol
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Molecular Weight

244.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid with a stench; [Sigma-Aldrich MSDS]
Record name Pentadecane-1-thiol
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CAS No.

25276-70-4
Record name Pentadecanethiol
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Record name Pentadecane-1-thiol
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Record name Pentadecane-1-thiol
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Synthetic Methodologies for 1 Pentadecanethiol and Its Advanced Derivatives

Established Chemical Synthesis Pathways for 1-Pentadecanethiol

The preparation of simple, long-chain alkanethiols like this compound typically begins with a corresponding alkyl halide. The introduction of the thiol group is achieved through nucleophilic substitution using a sulfur-containing reagent.

While direct conversion of alkyl halides to thiols can be accomplished with reagents like sodium hydrosulfide, these reactions are often plagued by the formation of dialkyl sulfide (B99878) (thioether) byproducts due to the reactivity of the initially formed thiolate anion. To circumvent this and improve yield and purity, indirect methods involving thio-intermediates are commonly employed. Two of the most effective and established methods proceed via the formation and subsequent hydrolysis of an S-alkylisothiouronium salt or a thioacetate (B1230152) ester. researchgate.net

A widely used and reliable method involves the reaction of an alkyl halide, such as 1-bromopentadecane, with thiourea (B124793) in an alcoholic solvent. researchgate.netresearchgate.net This reaction forms a stable, crystalline S-alkylisothiouronium salt intermediate. This salt effectively "protects" the sulfur nucleophile, preventing the formation of thioether byproducts. The isothiouronium salt is then isolated and hydrolyzed, typically under basic conditions (e.g., using sodium hydroxide), to liberate the desired alkanethiol. This two-step process is generally preferred for producing high-purity alkanethiols.

An alternative, though related, pathway is the formation of a thioacetate ester. Here, the alkyl halide is treated with a salt of thioacetic acid, such as potassium thioacetate. The resulting S-pentadecyl thioacetate is then cleaved by hydrolysis (saponification) with a strong base to yield the thiol. researchgate.net

Reaction Pathway Starting Material Reagents Intermediate Yield Reference
Isothiouronium Salt1-Bromopentadecane1. Thiourea, Ethanol2. NaOH, H₂OS-Pentadecylisothiouronium bromideGood to High researchgate.netresearchgate.net
Thioacetate Ester1-Bromopentadecane1. Potassium thioacetate2. Base (e.g., NaOH)S-Pentadecyl thioacetateGood researchgate.net

Synthesis of Functionalized this compound Analogues for Tailored Applications

The synthesis of ω-functionalized alkanethiols allows for the creation of surfaces with specific chemical properties, which is essential for building sensors, biocompatible interfaces, and electronic devices.

15-Mercaptopentadecanoic acid (MPDA) is a key compound for forming hydrophilic self-assembled monolayers. The synthesis typically starts from a commercially available ω-halo-carboxylic acid, such as 15-bromopentadecanoic acid. researchgate.netsigmaaldrich.com

The conversion of the terminal bromide to a thiol can be achieved using the same strategies employed for unsubstituted alkanethiols. A common method involves nucleophilic substitution with a protected thiol equivalent, followed by deprotection. For instance, 15-bromopentadecanoic acid can be reacted with sodium methoxide (B1231860) in methanol, followed by treatment with a sulfur source to yield 15-mercaptopentadecanoic acid. researchgate.net This process transforms the hydrophobic alkyl chain into a bifunctional molecule with a thiol anchor at one end and a reactive/hydrophilic carboxylic acid group at the other. These molecules are instrumental in the functionalization of nanoparticles and surfaces. youtube.comkiesslinglab.comresearchgate.net

Synthetic Scheme for 15-Mercaptopentadecanoic Acid

Step Reactant Reagents Product Reference
115-Bromopentadecanoic acidSodium methoxide in methanol, followed by sulfur source15-Mercaptopentadecanoic acid researchgate.net

Introducing a redox-active group like ferrocene (B1249389) onto an alkanethiol chain creates molecules capable of participating in electron transfer processes, which is fundamental for molecular electronics and electrochemical sensors. researchgate.net The synthesis of 15-(ferrocenylcarbonyl)pentadecanethiol can be accomplished via a Friedel-Crafts acylation reaction. askfilo.comutahtech.edu

A plausible synthetic route involves the following steps:

Protection of Thiol : The thiol group of 15-mercaptopentadecanoic acid is first protected to prevent it from interfering with subsequent reactions. A common protecting group for this purpose is the acetyl group, forming a thioacetate.

Formation of Acyl Chloride : The carboxylic acid moiety of the protected molecule is converted into a more reactive acyl chloride using a reagent like thionyl chloride or oxalyl chloride.

Friedel-Crafts Acylation : The resulting acyl chloride is then reacted with ferrocene in the presence of a Lewis acid catalyst, such as aluminum chloride. askfilo.comutahtech.edu This reaction attaches the pentadecanoyl chain to one of the cyclopentadienyl (B1206354) rings of the ferrocene molecule.

Deprotection : Finally, the thiol protecting group is removed (e.g., by hydrolysis of the thioacetate) to yield the target molecule, 15-(ferrocenylcarbonyl)pentadecanethiol.

This synthetic strategy allows for the modular construction of complex, functional molecules designed for specific electronic applications on surfaces. researchgate.netresearchgate.net

Carboxylic Acid-Terminated this compound Derivatives (e.g., 15-Carboxy-1-pentadecanethiol)

Modern Advancements in Synthetic Approaches and Yield Optimization

While traditional methods are effective, modern synthetic chemistry seeks to improve yield, purity, and efficiency, often under milder conditions.

One significant advancement is the development of novel sulfur transfer reagents. For example, 3-(2-aminophenyl)-4-methyl-1,3-thiazole-2(3H)-thione has been used to convert alkyl iodides to the corresponding thiols. mdpi.com This method proceeds through a stable thiazolium salt intermediate and produces the final thiol in high yields (often exceeding 90%) by simple heating in methanol, crucially avoiding the common problem of disulfide byproduct formation. mdpi.com

Solid-phase synthesis has also emerged as a powerful technique to streamline the preparation of diverse alkanethiols. kiesslinglab.comsciencemadness.org In this approach, the thiol or a precursor is attached to a solid resin support. Subsequent chemical modifications are carried out on the resin-bound molecule. The key advantage is that excess reagents and byproducts can be easily washed away, simplifying purification to a final cleavage step from the resin. This methodology is particularly valuable for creating libraries of functionalized thiols for high-throughput screening and the fabrication of complex surface arrays. kiesslinglab.com

Furthermore, the use of S-alkylthiosulfates (Bunte salts) as thiol precursors has gained traction, especially in the synthesis of alkanethiolate-stabilized metal nanoparticles. researchgate.net Bunte salts are stable, odorless solids that can be prepared from alkyl halides and sodium thiosulfate. Their controlled conversion to thiolates in the presence of metal precursors can lead to higher yields and better-defined nanoparticle surface chemistry compared to direct synthesis with thiols. researchgate.net

Advancement Description Key Advantages Reference
Novel Sulfur Transfer AgentsUse of thiazole-based reagents to mediate thiol formation from alkyl halides.High yields (>90%), high purity, no disulfide byproducts, mild conditions. mdpi.com
Solid-Phase SynthesisAlkanethiol is built upon a solid resin support.Simplified purification, streamlined access to diverse functionalized thiols. kiesslinglab.comsciencemadness.org
Bunte Salt PrecursorsUse of stable S-alkylthiosulfates as thiol source.Odorless, stable precursors; improved control in nanoparticle synthesis. researchgate.net

Self Assembled Monolayers Sams Formed from 1 Pentadecanethiol

Fundamental Principles of SAM Formation on Substrates

The formation of a 1-pentadecanethiol SAM is a complex process governed by the interplay of molecule-substrate and molecule-molecule interactions. The process begins with the transport of molecules from a dilute solution to the substrate, followed by adsorption and organization into a densely packed monolayer.

Adsorption Mechanisms and Kinetics on Noble Metal Surfaces (e.g., Au(111))

The assembly of this compound on noble metal surfaces, most notably gold (Au(111)), is initiated by the strong, specific interaction between the sulfur headgroup of the thiol and the metal. This results in the formation of a stable covalent gold-thiolate (Au-S) bond, which is the primary driving force for the adsorption process. cdnsciencepub.comwpmucdn.com The sulfur headgroup is generally understood to bond preferentially to the threefold hollow sites on the Au(111) surface. wpmucdn.com This chemisorption is a key factor contributing to the stability of the resulting monolayer. cdnsciencepub.com

The kinetics of SAM formation typically involve at least two distinct steps. The initial phase is a rapid adsorption of thiol molecules onto the substrate, which can occur within minutes. sigmaaldrich.com This is followed by a much slower secondary phase, lasting several hours, where the adsorbed molecules rearrange and organize on the surface to maximize intermolecular van der Waals forces between the alkyl chains, leading to a more ordered and densely packed crystalline-like structure. sigmaaldrich.comacs.org Longer assembly times, often in the range of 24-48 hours, are generally associated with higher quality monolayers that exhibit better packing and fewer defects. sigmaaldrich.com

Influence of Solvent Environment and Solution Concentration on Monolayer Assembly

The environment in which the self-assembly occurs plays a critical role in the quality and structure of the final monolayer. A clean environment, free from contaminants such as silanes, polydimethylsiloxane (B3030410) (PDMS), or iodine, is essential for preparing high-quality SAMs. sigmaaldrich.com

The choice of solvent is crucial for successful assembly. For most alkanethiols, including this compound, 200-proof ethanol (B145695) is a commonly used and effective solvent. sigmaaldrich.comrsc.org The solvent must be able to dissolve the thiol without interfering with the adsorption process. The presence of impurities, such as copper, in the solvent can disrupt the assembly and negatively impact the performance of the SAM. sigmaaldrich.com

The concentration of the thiol solution is another key parameter that significantly influences the growth process and the final surface structure of the SAM. researchgate.net While self-assembly can occur from a range of dilute solutions, the concentration affects the rate of adsorption and the formation of ordered domains. For instance, studies on other thiols have shown that an optimal concentration can lead to the formation of large, well-ordered domains, whereas concentrations that are too low or too high may result in smaller domains or more disordered phases. researchgate.net For this compound specifically, concentrations around 1 mM in ethanol have been successfully used to form monolayers for various applications. nih.gov The use of specific solvent mixtures and pH adjustments can also be employed to achieve denser packing, as demonstrated with carboxy-terminated thiols. researchmap.jp

Structural Characteristics and Organization of this compound SAMs

Once formed, this compound SAMs exhibit well-defined structural characteristics, including a specific molecular orientation, packing density, and crystalline order. These features are dictated by the balance between the sulfur-gold headgroup interaction, the van der Waals forces between the alkyl chains, and the terminal group interactions.

Molecular Conformation, Tilt Angles, and Packing Density

In a well-ordered SAM, the pentadecyl chains of this compound typically adopt a straight, all-trans conformation to maximize the attractive van der Waals interactions between adjacent molecules. mdpi.com Due to steric constraints imposed by the larger size of the sulfur headgroups compared to the alkyl chains, the chains are not oriented perpendicular to the surface but are tilted at a specific angle. For long-chain alkanethiols like this compound on Au(111), this tilt angle is generally found to be around 30° with respect to the surface normal. researchgate.netru.nl

The molecules arrange themselves into a dense, quasi-crystalline lattice. On Au(111), this arrangement is commonly a (√3 × √3)R30° hexagonal structure relative to the underlying gold lattice. aip.org This specific packing results in a fixed intermolecular distance of approximately 0.5 nm and a packing density of 21.6 Ų per chain. aip.org

Table 1: Structural Parameters of this compound SAMs on Au(111)
ParameterTypical ValueReference
Molecular ConformationAll-trans mdpi.com
Tilt Angle (from surface normal)~30-33° researchgate.netru.nl
Packing Structure(√3 × √3)R30° aip.org
Packing Density21.6 Ų/chain aip.org

Domain Formation, Defects, and Crystalline Ordering

The self-assembly process does not typically result in a single, perfect crystalline monolayer across the entire substrate. Instead, the monolayer is polycrystalline, composed of multiple ordered domains separated by domain boundaries. scribd.com The size of these ordered domains can be influenced by preparation conditions such as solution concentration and assembly time. researchgate.net

Even within well-formed SAMs, various types of structural imperfections or defects exist. These include:

Domain Boundaries: The interfaces between differently oriented crystalline domains.

Pinholes: Vacancies in the monolayer where the underlying substrate is exposed.

Gauche Defects: Conformational defects where a C-C bond in the alkyl chain deviates from the all-trans configuration. These are more likely to occur near the terminal methyl group. researchgate.netnih.gov

Comparative Analysis with Other Alkanethiol Chain Lengths: Odd-Even Effects on Structure

A significant phenomenon in alkanethiol SAMs is the "odd-even effect," where properties vary systematically depending on whether the alkyl chain contains an odd or even number of carbon atoms. cdnsciencepub.commdpi.com As a 15-carbon thiol, this compound is an "odd" alkanethiol and provides a clear example of this effect when compared to an even-chain thiol like hexadecanethiol (16 carbons).

The structural basis for the odd-even effect lies in the orientation of the terminal methyl (CH₃) group in an all-trans alkyl chain. cdnsciencepub.com

For odd-numbered alkanethiols like this compound, the terminal C-CH₃ bond is oriented more perpendicularly to the surface normal, resulting in the methyl group tilting away from the normal. cdnsciencepub.comresearchgate.net

For even-numbered alkanethiols like hexadecanethiol, the terminal C-CH₃ bond is oriented more parallel to the surface normal. cdnsciencepub.comresearchgate.net

This difference in terminal group orientation has a measurable impact on various interfacial properties, including surface wettability, friction, and the vibrational spectra of the monolayer. cdnsciencepub.commdpi.comacs.org For example, the different orientations affect how the CH₂ and CH₃ vibrational stretches are perturbed by external species. cdnsciencepub.com In friction studies, SAMs with an odd number of carbons have been observed to exhibit higher friction coefficients than those with an even number. aip.org

Table 2: Odd-Even Effects on SAM Structure and Properties (this compound vs. Hexadecanethiol)
PropertyThis compound (Odd, C15)Hexadecanethiol (Even, C16)Reference
Terminal Methyl Group OrientationTilted away from surface normalOriented more parallel to surface normal cdnsciencepub.comresearchgate.net
Frictional PropertiesRelatively higher frictionRelatively lower friction aip.org
Wetting (Contact Angle)Slightly smaller contact angles for some probe liquidsSlightly larger contact angles for some probe liquids acs.org
Vibrational Spectra PerturbationBoth CH₂ and CH₃ stretches affectedPrimarily CH₃ stretches affected cdnsciencepub.com

Interfacial Properties and Surface Modification by this compound SAMs

Self-assembled monolayers (SAMs) of this compound provide a robust and well-defined platform for modifying the interfacial properties of various substrates, most notably gold. The long, fifteen-carbon alkyl chain of this compound, terminated by a methyl group, allows for the formation of densely packed, crystalline-like structures on the surface. These organized molecular layers effectively mask the underlying substrate, presenting a new surface with properties dictated by the terminal methyl groups and the high degree of order within the monolayer.

Wettability Modulation and Hydrophobic Surface Engineering

The primary application of this compound SAMs in surface engineering is the creation of highly hydrophobic, low-energy surfaces. The dense packing of the all-trans alkyl chains exposes a uniform layer of terminal methyl (-CH₃) groups to the environment. This nonpolar, hydrocarbon surface minimizes interaction with polar liquids like water, leading to a significant increase in hydrophobicity.

The degree of hydrophobicity is commonly quantified by measuring the static water contact angle (θ). A higher contact angle indicates greater hydrophobicity. For well-ordered SAMs formed from long-chain alkanethiols such as this compound on a smooth gold substrate, the water contact angle typically reaches a limiting value, indicating a densely packed and high-quality monolayer. acs.org Research has shown that the advancing water contact angle for SAMs terminated with -CH₃ groups can be as high as 97° to 115°. harvard.edunih.gov Specifically, for alkanethiols with chain lengths (n) of 6 or greater, water contact angles are generally larger than 110°. acs.org The long alkyl chain of this compound (n=14) ensures strong van der Waals interactions between adjacent molecules, promoting the formation of a highly ordered and stable monolayer that effectively repels water.

Table 1: Representative Water Contact Angles on Alkanethiol SAM-Modified Surfaces

SAM Terminal Group Substrate Advancing Contact Angle (θ) Reference
-CH₃ (general long-chain) Gold > 110° acs.org
-CH₃ (C₁₅H₃₁SH) Gold ~115° harvard.edu
-CH₃ Gold 97° ± 2° nih.gov
Clean Gold (bare) Gold 67° ± 2° beilstein-journals.org
-COOH Gold 35° ± 4° nih.gov
-OH Gold 49° ± 3° nih.gov

This ability to transform a hydrophilic or metallic surface into a hydrophobic one is fundamental in applications requiring control over wetting, such as in microfluidics, anti-fouling coatings, and as model systems for studying interfacial phenomena.

Electrically Induced Wetting Phenomena (Electrowetting) on SAM-Modified Surfaces

Electrowetting refers to the modulation of a material's wettability through the application of an external electric field. While electrowetting can produce significant changes in contact angle on many surfaces, SAMs composed of simple alkanethiols like this compound exhibit very limited response. harvard.eduutoronto.ca

In a typical electrowetting-on-dielectric (EWOD) setup, the SAM-coated conductive substrate acts as one electrode, while a droplet of conductive liquid serves as the other. researchgate.netgoogle.com When a voltage is applied, charge accumulation at the solid-liquid interface alters the interfacial energy, which in turn changes the contact angle.

However, for a stable, non-redox-active monolayer like this compound on gold, the effect is minimal. Studies comparing methyl-terminated SAMs with ferrocene-terminated SAMs highlight this difference. While a ferrocene-terminated SAM showed a contact angle decrease from 71° to 43° upon oxidation, a CH₃(CH₂)₁₅SH monolayer on gold exhibited a change of only about 2° (from ~115° to 113°) over the same potential range. harvard.edu This minor change is attributed to electrostatic forces at the three-phase contact line rather than a change in the chemical nature of the surface. utoronto.ca The inherent stability and lack of a redox-active group on the this compound molecule mean that an applied potential does not induce the significant changes in polarity required for substantial electrowetting. harvard.edursc.org Therefore, these monolayers are often used as stable, hydrophobic reference surfaces in electrowetting research. researchgate.net

Stability and Degradation Pathways of this compound SAMs

The utility of any surface modification is contingent on its stability under operational conditions. This compound SAMs are known for their relative robustness, but they are susceptible to degradation through thermal, oxidative, and electrochemical pathways.

Thermal Desorption and Oxidative Stability Considerations

Thermal Stability: The thermal stability of alkanethiol SAMs on gold is largely dependent on the length of the alkyl chain. researchgate.netresearchgate.net Longer chains, such as in this compound, exhibit greater thermal stability due to increased intermolecular van der Waals forces, which help to stabilize the monolayer. researchgate.net The primary thermal degradation pathway is the desorption of the molecules from the gold surface. Thermal desorption studies show that for long-chain thiols, desorption often occurs at temperatures above 100°C. For instance, thiophene-terminated alkanethiols, which have comparable packing densities to methyl-terminated SAMs, are stable up to at least 100°C but desorb or decompose upon heating to 150°C. surfacesciencelab.com Other studies have shown that alkanethiol SAMs can desorb in the range of 100-200°C. researchgate.net Desorption can proceed via the cleavage of the Au-S bond, often resulting in the release of dialkyl disulfide molecules. researchgate.net

Oxidative Stability: this compound SAMs can undergo oxidative degradation upon exposure to ambient air. imim.pl The sulfur headgroup is susceptible to oxidation, which can lead to the formation of sulfonate species and weaken the Au-S bond, ultimately causing monolayer desorption and loss of hydrophobicity. nih.govimim.pl Experiments have shown that the contact angle of a methyl-terminated SAM can decrease significantly after prolonged exposure to an aqueous environment at 37°C, indicating degradation and desorption of the monolayer. nih.gov The presence of defects in the SAM can accelerate this process. However, the dense packing of long-chain thiols like this compound can offer some protection against oxidation compared to shorter-chain thiols by limiting the access of oxidants to the gold-sulfur interface. sigmaaldrich.com

Table 2: General Thermal Stability of Alkanethiol SAMs

SAM Type Substrate Desorption Temperature Range Key Factor
n-Alkanethiols (general) Gold 100 - 200°C Chain Length researchgate.net
Thienyl-terminated alkanethiols Gold > 100°C (stable), 150°C (desorbs) Intermolecular Forces surfacesciencelab.com
11-Mercaptoundecanoic acid Gold ~277°C (550 K) Intact Molecule Desorption nih.gov

Electrochemical Stability and Redox Behavior at Thiol-Metal Interfaces

The electrochemical stability of a this compound SAM is defined by the potential window within which the monolayer remains intact on the electrode surface in an electrolyte solution. Outside this window, the SAM can undergo either reductive or oxidative desorption.

Reductive Desorption: At sufficiently negative potentials, the Au-S bond can be reductively cleaved, causing the thiolate molecules to desorb from the surface. nih.govumich.edu The potential at which this occurs is dependent on the alkyl chain length. Longer chains increase the stability of the SAM, shifting the reductive desorption potential to more negative values. For a CH₃(CH₂)₁₅S- SAM on gold, the critical potential (Vc) at which the monolayer transitions from an insulating to a more permeable state is approximately -0.35 V (vs. Ag/AgCl). collectionscanada.gc.ca This increased stability is due to the enhanced van der Waals interactions forming a more compact and defect-free film that resists ion penetration. nih.govcollectionscanada.gc.ca

Oxidative Desorption: At positive potentials, the SAM can be oxidatively removed. This process is often associated with the oxidation of the underlying gold substrate, which disrupts the Au-S bond and leads to the desorption of the thiolates. nih.gov The oxidative stability of thiolate SAMs on gold is generally higher than on metals like copper or platinum. nih.gov

Redox Behavior: The thiol-metal interface of a this compound SAM is generally considered redox-inactive within its stable potential window. Unlike SAMs with terminal redox-active groups (e.g., ferrocene), the this compound monolayer itself does not undergo reversible redox reactions. harvard.eduresearchgate.net Its primary electrochemical role is to act as a dielectric barrier, blocking ion transport and electron transfer between the electrode and the electrolyte, a property that is compromised upon reductive or oxidative desorption. collectionscanada.gc.ca The electrochemical behavior is therefore characterized by the potentials at which this barrier breaks down.

Table 3: Electrochemical Stability of Methyl-Terminated Alkanethiol SAMs on Gold

Process Chain Length (n) Potential (vs. Ag/AgCl) Reference
Reductive Desorption 15 -0.35 V collectionscanada.gc.ca
Reductive Desorption 9, 11 -0.25 V collectionscanada.gc.ca
Reductive Desorption 7 -0.15 V collectionscanada.gc.ca
Oxidative Stability General Au > Pt > Cu nih.gov

Spectroscopic and Microscopic Characterization of 1 Pentadecanethiol Systems

Vibrational Spectroscopy for Molecular Conformation and Intermolecular Interactions

Vibrational spectroscopy is a powerful, non-destructive tool for probing the molecular structure of 1-pentadecanethiol SAMs. By analyzing the vibrational modes of the constituent chemical bonds, detailed information about the conformation of the alkyl chains and the nature of intermolecular interactions can be obtained.

Infrared Reflection Absorption Spectroscopy (IRRAS) for Chain Conformation

Infrared Reflection Absorption Spectroscopy (IRRAS) is a highly sensitive technique for studying the structure and orientation of thin films on reflective surfaces like gold. In the context of this compound SAMs, IRRAS is particularly useful for determining the conformational order of the alkyl chains. The positions of the methylene (B1212753) (CH₂) and methyl (CH₃) stretching vibrations are sensitive to the degree of gauche defects in the alkyl chains. In a well-ordered, all-trans conformation, the CH₂ stretching modes appear at lower frequencies compared to a disordered, liquid-like state.

Studies on pentadecanethiol SAMs have shown that the vibrational spectra are sensitive to perturbations from the surrounding environment. For instance, the adsorption of different species can cause shifts in the CH₂ and CH₃ stretching frequencies. In one study, the vibrational spectrum of pentadecanethiol monolayers showed that the presence of adsorbed species mainly led to shifts to higher frequencies for both CH₂ and CH₃ stretches. Current time information in Sangamon County, US. This is in contrast to even-numbered alkanethiols like hexadecanethiol, where shifts to lower frequencies for CH₂ stretches and higher frequencies for CH₃ stretches were observed, highlighting the odd-even effects in these systems. Current time information in Sangamon County, US.

Vibrational ModeFrequency Range (cm⁻¹)Interpretation
νₐ(CH₂)~2918Asymmetric CH₂ stretch, indicates high conformational order (all-trans)
νₛ(CH₂)~2850Symmetric CH₂ stretch, indicates high conformational order (all-trans)
νₐ(CH₃)~2965Asymmetric CH₃ stretch
νₛ(CH₃)~2878Symmetric CH₃ stretch

This table presents typical frequency ranges for well-ordered alkanethiol SAMs on gold. The exact peak positions for this compound can vary slightly based on preparation conditions and measurement environment.

Raman Spectroscopy (Surface-Enhanced Raman Scattering, Tip-Enhanced Raman Scattering) for Surface-Bound Species

Raman spectroscopy provides complementary vibrational information to IRRAS. While conventional Raman scattering from a monolayer is typically weak, the signal can be dramatically enhanced by using Surface-Enhanced Raman Scattering (SERS) or Tip-Enhanced Raman Scattering (TERS). SERS utilizes plasmonic nanostructures (e.g., gold or silver nanoparticles) to amplify the Raman signal of adsorbed molecules, while TERS uses a sharp, metal-coated AFM or STM tip to achieve nanoscale spatial resolution and significant signal enhancement. nih.gov

For this compound SAMs, SERS and TERS can provide detailed information about the carbon-sulfur (C-S) and sulfur-gold (S-Au) bonds, which are often difficult to observe with IRRAS. The C-S stretching vibration, typically found in the 600-750 cm⁻¹ region, and the S-Au stretching vibration, in the 250-350 cm⁻¹ region, offer direct evidence of the covalent attachment of the thiol to the gold surface. Furthermore, the intensity and position of the C-C skeletal modes in the 1000-1200 cm⁻¹ region can also be used to assess the conformational order of the alkyl chains.

While specific SERS and TERS spectra for this compound are not extensively reported, studies on similar long-chain alkanethiols on gold nanostructures demonstrate the utility of these techniques. The spectra are typically dominated by the C-H stretching and bending modes, as well as the C-C and C-S stretching vibrations.

Vibrational ModeApproximate Frequency Range (cm⁻¹)Significance
ν(S-Au)250 - 350Direct evidence of chemisorption on gold surface
ν(C-S)600 - 750Confirms the presence of the thiol linkage
Skeletal C-C modes1000 - 1200Sensitive to the all-trans or gauche conformation of the alkyl chain
δ(CH₂)1400 - 1500Methylene bending modes
ν(C-H)2800 - 3000Methylene and methyl stretching modes, indicative of chain order

This table is representative of SERS/TERS data for long-chain alkanethiols on gold surfaces.

Sum-Frequency Generation (SFG) Vibrational Spectroscopy for Interfacial Layer Analysis

Sum-Frequency Generation (SFG) vibrational spectroscopy is a surface-specific nonlinear optical technique that provides vibrational spectra of interfaces. researchgate.net SFG is particularly powerful for studying the structure and orientation of molecules at buried interfaces and surfaces. For this compound SAMs, SFG can selectively probe the terminal methyl (CH₃) group, providing information about the surface order and the environment at the SAM-air or SAM-liquid interface.

In SFG, the signal intensity depends on the net polar ordering of the vibrational modes. For a well-ordered alkanethiol SAM with the alkyl chains oriented nearly perpendicular to the surface, the CH₃ symmetric stretch (νₛ(CH₃)) is typically strong, while the methylene (CH₂) stretches are weak or absent due to their near-centrosymmetric arrangement. The presence of significant CH₂ signals in an SFG spectrum would indicate a high density of gauche defects and a disordered monolayer.

Simulations and experimental studies on pentadecanethiol on gold (PDT/Au) have utilized SFG to probe the dynamics of the monolayer under shock compression. nih.gov These studies show that SFG is sensitive to the instantaneous orientation of the terminal methyl group. The response of the PDT/Au monolayer was found to be highly elastic, primarily involving shock-generated methyl and chain tilting rather than the formation of gauche defects. nih.gov

SFG Vibrational ModeApproximate Frequency (cm⁻¹)Interpretation
νₛ(CH₃)~2878Symmetric methyl stretch; strong signal indicates a well-ordered terminal surface
νₐ(CH₃)~2965Asymmetric methyl stretch
ν(CH₃) Fermi Resonance~2940Fermi resonance of the symmetric methyl stretch

This table shows typical SFG active modes for the terminal methyl group of a well-ordered alkanethiol SAM.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of a surface. uh.edu For this compound SAMs on gold, XPS is used to confirm the presence of the monolayer, determine its elemental composition, and verify the chemical nature of the sulfur-gold bond.

A typical XPS survey scan of a this compound SAM on gold would show peaks corresponding to gold (Au), carbon (C), and sulfur (S). High-resolution spectra of the individual elements provide more detailed information. The C 1s spectrum can be deconvoluted to distinguish between the carbons in the alkyl chain and any adventitious carbon contamination. The S 2p spectrum is particularly important as it confirms the formation of a thiolate bond with the gold surface. The S 2p peak for a bound thiolate (Au-S-R) appears at a lower binding energy (around 162 eV for S 2p₃/₂) compared to that of a free thiol (R-SH) or a physically adsorbed disulfide (R-S-S-R). mdpi.com The Au 4f spectrum can be used to estimate the thickness of the monolayer by analyzing the attenuation of the gold signal from the underlying substrate.

Core LevelApproximate Binding Energy (eV)Chemical State Assignment
Au 4f₇/₂84.0Metallic Gold (substrate)
C 1s~285.0Alkyl chain (C-C, C-H)
S 2p₃/₂~162.0Thiolate (Au-S-R)
S 2p₁/₂~163.2Thiolate (Au-S-R)

These binding energies are representative for alkanethiol SAMs on gold and can vary slightly depending on the specific experimental setup and calibration.

Scanning Probe Microscopy (SPM) Techniques for Surface Topography and Local Properties

Scanning Probe Microscopy (SPM) encompasses a family of techniques that use a sharp physical probe to scan a surface and generate high-resolution images of its topography and local properties. uh.edu For this compound SAMs, SPM techniques, particularly Atomic Force Microscopy (AFM), are invaluable for visualizing the morphology of the monolayer and measuring its mechanical and tribological properties at the nanoscale.

Atomic Force Microscopy (AFM) for Morphological and Frictional Property Assessment

Lateral Force Microscopy (LFM), a variant of contact mode AFM, measures the lateral twisting or torsion of the cantilever as the tip is scanned across the surface. This lateral torsion is directly related to the friction force between the tip and the SAM. By calibrating the lateral response of the cantilever, quantitative friction force maps can be obtained. Studies on alkanethiol SAMs have shown that the friction is dependent on the chain length, terminal group, and the degree of order within the monolayer. Well-ordered, long-chain alkanethiol SAMs generally exhibit lower friction due to their low surface energy and the ability of the chains to dissipate energy through collective tilting and elastic deformation. Odd-even effects have also been observed in the frictional properties of alkanethiol SAMs, with monolayers having an odd number of carbon atoms sometimes exhibiting higher friction coefficients. aip.org

ParameterTypical Value/ObservationSignificance
Surface Roughness (RMS)< 0.5 nmIndicates a smooth, well-formed monolayer
Adhesion ForceLowConsistent with a low surface energy methyl-terminated surface
Friction Coefficient (μ)~0.01 - 0.1Dependent on applied load, scanning velocity, and tip chemistry

The values in this table are representative for well-ordered, long-chain alkanethiol SAMs on a smooth gold substrate. The actual values can be influenced by experimental conditions.

Chemical Force Microscopy for Chemical Mapping of Patterned Surfaces

Chemical Force Microscopy (CFM) is a powerful variant of atomic force microscopy (AFM) used for characterizing the chemical properties of a surface and mapping the spatial distribution of different functional groups. wikipedia.org This technique operates by functionalizing the AFM probe tip with specific chemical moieties. The interactions, such as adhesion and friction, between the functionalized tip and the sample surface are then measured to create a chemical map of the surface. nih.gov

In the context of this compound, CFM can be employed to distinguish regions of a surface covered with this compound from regions with other chemical terminations. For instance, a surface could be patterned with distinct areas of self-assembled monolayers (SAMs) of this compound, which presents a nonpolar methyl (-CH₃) terminal group, and a carboxyl-terminated alkanethiol, which has a polar carboxyl (-COOH) group. dojindo.com

By using an AFM tip functionalized with a specific chemical group, the differing interaction forces can be mapped. For example, a tip functionalized with -COOH groups will exhibit strong adhesive forces when interacting with another -COOH group on the surface due to hydrogen bonding. nih.gov Conversely, the interaction between a -COOH functionalized tip and a -CH₃ terminated surface, such as that of this compound, will be significantly weaker. wikipedia.org Similarly, a tip functionalized with -CH₃ groups will show stronger adhesion to the -CH₃ regions of the patterned sample and weaker adhesion to the -COOH regions.

The measured adhesion forces can be compiled to generate a chemical map that visually distinguishes the different functionalized areas. The friction force, which is the lateral twisting of the cantilever as it is scanned across the surface, can also be used for chemical differentiation. bruker-nano.jp Higher friction is typically observed between surfaces with stronger adhesive interactions.

Below is a representative data table illustrating the expected adhesion forces in a CFM experiment on a surface patterned with this compound and 11-mercaptoundecanoic acid.

Tip FunctionalizationSurface Functional GroupExpected Adhesion Force (nN)
-CH₃-CH₃ (this compound)~0.5 - 1.5
-CH₃-COOH (11-Mercaptoundecanoic Acid)~0.1 - 0.3
-COOH-CH₃ (this compound)~0.1 - 0.3
-COOH-COOH (11-Mercaptoundecanoic Acid)~2.0 - 5.0

Note: The values presented in this table are illustrative and can vary based on experimental conditions such as the specific probe, solvent environment, and measurement parameters.

Other Advanced Spectroscopic Methods for Surface Vibrations (e.g., Inelastic Helium Atom Scattering)

Inelastic Helium Atom Scattering (IHAS) is a highly surface-sensitive, non-destructive technique used to study the dynamics of surfaces, particularly the low-frequency vibrational modes (phonons) of adsorbates and surfaces. bruker-nano.jp The method involves directing a monoenergetic beam of low-energy helium atoms at the surface and analyzing the energy and angular distribution of the scattered atoms. bruker-nano.jp The energy transfer between the helium atoms and the surface provides direct information about the surface phonon dispersion curves. bruker-nano.jp

For self-assembled monolayers of alkanethiols like this compound on a gold substrate (e.g., Au(111)), IHAS is particularly valuable for probing the collective vibrational modes of the entire molecule as well as the internal modes of the alkyl chains. These low-energy vibrations are often difficult to access with other techniques like infrared spectroscopy. libretexts.org

Research on similar systems, such as 1-decanethiol (B86614) on Au(111), has revealed a dispersionless inelastic feature at approximately 8 meV. uchicago.edu This has been assigned to the frustrated translation of the entire molecule vibrating perpendicular to the surface (the FTz mode). uchicago.edu Furthermore, molecular dynamics simulations of this compound chemisorbed in a standing orientation on Au(111) have predicted a significant density of internal soft modes at energies below 10 meV. uchicago.edu These soft modes are thought to be responsible for the attenuation of helium diffraction at surface temperatures above 200 K. uchicago.edu

The low-frequency vibrational modes of this compound on a gold surface that can be characterized by IHAS include:

Frustrated Translation (FTz): The vibration of the entire molecule perpendicular to the surface.

Frustrated Rotation (FRx, FRy): The "cartwheel" motion of the tilted molecular axis.

Torsional Modes: Twisting motions of the alkyl chain.

Acoustic Phonons: Collective in-plane and out-of-plane vibrations of the SAM.

A summary of expected low-frequency vibrational modes for a this compound monolayer on Au(111) based on IHAS studies of similar systems is provided in the table below.

Vibrational ModeDescriptionExpected Energy Range (meV)
Frustrated Translation (FTz)Entire molecule vibrating perpendicular to the surface~8
Internal Soft ModesTorsional and other low-energy chain modes< 10
Rayleigh WaveCollective acoustic phonon of the SAM and substrateDependent on surface coverage and structure

The data obtained from IHAS provides crucial insights into the intermolecular and molecule-substrate interactions that govern the structure and stability of this compound self-assembled monolayers.

Computational and Theoretical Investigations of 1 Pentadecanethiol Systems

Molecular Dynamics (MD) Simulations of SAM Structure and Dynamics

Molecular dynamics (MD) simulations serve as a powerful computational microscope for visualizing the behavior of 1-pentadecanethiol molecules within a self-assembled monolayer. By modeling the interactions between individual atoms, MD simulations can predict the collective structure, dynamics, and response of the SAM to various external conditions.

Response to External Stimuli: Pressure and Hydration Effects

MD simulations have been employed to understand how this compound SAMs on gold substrates respond to mechanical pressure and the presence of water. tugraz.at When compressed, alkanethiol SAMs exhibit behavior that is dependent on the number of carbon atoms in the alkyl chain, a phenomenon known as an odd-even effect. tugraz.at For odd-numbered alkanethiols like this compound (C15), simulations of SAM-Au contacts reveal the formation of considerably more gauche defects (kinks in the alkyl chain) at the functional end of the molecules compared to their even-numbered counterparts. tugraz.at However, this odd-even effect is less pronounced in SAM-SAM contact systems. tugraz.at Despite these deformations, the SAMs demonstrate a fully elastic response during compression and decompression cycles under pressures ranging from 0.5 to 4 GPa. tugraz.at

Simulations of ultrafast shock compression (approximately 1 GPa) on this compound SAMs on Au(111) have shown a highly elastic response, which is attributed primarily to the tilting of the molecular chains and the terminal methyl groups. researchgate.net This contrasts with longer, even-numbered chains like octadecanethiol, which exhibit a more viscoelastic response involving the formation of gauche defects. researchgate.net

The presence of water also significantly influences the monolayer's properties. Molecular dynamics simulations of hydrated this compound SAMs on Au(111) have been performed to study water penetration and frictional properties. ethz.ch An interesting odd-even effect is observed, where the hydrated C15 SAM (odd) shows a higher friction coefficient compared to the hydrated C14 SAM (even). ethz.ch The effect of hydration on friction is pressure-dependent; water acts as a lubricant, reducing friction at lower pressures. ethz.ch At higher pressures (e.g., > 700 MPa for even alkanethiols), dry SAM-Au contacts can offer lower friction than hydrated systems. ethz.ch Notably, simulations suggest that the presence of water does not significantly alter the elastic behavior of the SAMs. ethz.ch

Nanoscale Frictional Behavior and Lubrication Modeling

The tribological properties of this compound SAMs have been a key focus of MD simulations, revealing their potential as boundary layer lubricants. rsc.orgnih.gov Simulations consistently show an odd-even effect in the frictional properties of alkanethiol SAMs, where monolayers with an odd number of carbons, such as this compound, exhibit a higher friction coefficient than those with an even number. nih.gov This effect is attributed to the higher number of gauche defects in odd-numbered systems and persists across a wide range of pressures and sliding velocities. nih.gov

The arrangement of the SAMs also plays a crucial role. For SAM-SAM contacts, where two coated surfaces slide against each other, the friction is generally higher compared to SAM-Au contacts under similar load and shear rates. nih.gov The relative orientation of the tilted molecules in opposing SAMs also impacts friction; misaligned monolayers can have considerably lower friction. nih.gov

Experimental studies using atomic force microscopy have complemented these simulation findings. For instance, when this compound is used to create a mixed-chain-length SAM with hexadecanethiol (a C16 thiol), the resulting surface exhibits higher friction compared to single-component SAMs of either thiol. aps.orgethz.ch This increase in friction is thought to be due to enhanced energy transfer between the microscope tip and the exposed methyl and methylene (B1212753) groups in the less-ordered, mixed-length system. aps.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and bonding of molecules. It provides fundamental insights into how this compound interacts with metal surfaces.

Adsorption Energetics and Electron Transfer at Thiol-Metal Interfaces

The formation of a this compound SAM on a metal surface like gold is governed by the chemisorption of the sulfur headgroup to the metal. DFT calculations have been instrumental in understanding the nature of this Au-S bond. ethz.ch The adsorption process involves a charge transfer between the thiol molecule and the metal substrate. tugraz.at This charge transfer creates an interface dipole, which modifies the work function of the metal surface and aligns the electronic energy levels of the molecule with the Fermi level of the metal. tugraz.atreading.ac.uk

Upon adsorption, there is a flow of electrons between the molecule and the metal until an electronic equilibrium is reached. reading.ac.uk This results in a step in the electrostatic potential at the interface, a key feature of the thiol-metal bond that influences charge injection and transport in molecular electronic devices. tugraz.at

Prediction and Interpretation of Vibrational Spectra

DFT calculations are highly effective in predicting and interpreting the vibrational spectra of this compound SAMs, which can be experimentally measured using techniques like infrared reflection-absorption spectroscopy (IRRAS). These calculations help to assign specific vibrational modes to the observed spectral peaks. nih.govresearchgate.net

A notable finding from combined DFT and experimental studies is the distinct vibrational response of odd- and even-length alkanethiol chains to external perturbations. researchgate.netdojindo.com For an even-numbered chain like hexadecanethiol (C16), perturbing species adsorbed on the SAM surface primarily affect the symmetric and asymmetric stretches of the terminal methyl (CH3) group. researchgate.netdojindo.com In contrast, for an odd-numbered chain like this compound (C15), DFT calculations and experimental observations show that both the methyl (CH3) and the methylene (CH2) stretches along the chain are affected. researchgate.netdojindo.comosti.gov This difference arises from the distinct orientation of the terminal CH3 group in odd versus even-numbered chains when packed in a monolayer. dojindo.com

The table below summarizes the calculated effects of an adsorbed Xenon (Xe) atom on the vibrational frequencies of C15 and C16 SAMs, illustrating this odd-even difference.

Vibrational ModeC15 (Pentadecanethiol) Shift (cm⁻¹)C16 (Hexadecanethiol) Shift (cm⁻¹)
CH3 Symmetric StretchAffectedAffected
CH3 Asymmetric StretchAffectedAffected
CH2 Symmetric StretchAffectedNot Significantly Affected
CH2 Asymmetric StretchAffectedNot Significantly Affected
Data sourced from DFT calculations on the effects of perturbing species on alkanethiol SAMs. researchgate.netdojindo.com

Quantum Mechanical Approaches to Interfacial Interactions

Quantum mechanical calculations, including DFT, provide the most fundamental description of the interactions at the this compound-metal interface. These methods treat the electrons and nuclei of the system to elucidate the nature of the chemical bonds and the electronic landscape.

The interaction between the thiol and the metal surface is not a simple electrostatic attraction but involves the hybridization of molecular orbitals with the metal's electronic bands. reading.ac.uk The d-band of the metal plays a crucial role in the binding energy between the adsorbate and the surface. reading.ac.uk When the this compound molecule approaches the gold surface, its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) interact with the metal's Fermi level.

This interaction leads to the formation of an interface dipole layer, which consists of two main components: a dipole arising from the charge transfer and bond formation between the sulfur atom and the gold surface, and a dipole associated with the collective arrangement of the molecular chains themselves. tugraz.at This interface dipole creates a step in the electrostatic potential, which is a critical parameter that governs the energy barrier for charge carriers to be injected from the metal into the organic monolayer or vice versa. tugraz.at Understanding these quantum mechanical interactions is essential for designing and improving the performance of molecular-scale electronic devices that utilize this compound SAMs. arxiv.org

Advanced Applications of 1 Pentadecanethiol in Materials Science and Engineering

Nanomaterials and Nanodevices

The ability of 1-pentadecanethiol to form dense, insulating monolayers makes it an invaluable tool in the fabrication and functionalization of nanoscale materials and devices. The thiol group provides a strong anchor to noble metal surfaces, while the long alkyl chain offers stability and controlled surface properties.

The synthesis of stable, monodisperse gold nanoparticles (AuNPs) is fundamental to their application in diagnostics, electronics, and catalysis. rsc.org The great affinity between sulfur and gold makes alkanethiols, including this compound, excellent ligands for passivating and stabilizing AuNPs. rsc.org The thiol group covalently bonds to the gold surface, forming a protective layer that prevents aggregation and controls particle growth during synthesis. nanocotechnologies.com

Research has demonstrated the use of this compound in single-phase synthesis methods to produce well-ordered, monodisperse AuNPs. nih.gov In one such method, the molar ratio of gold to this compound was maintained at 3:1. frontiersin.org The synthesis was successfully carried out at different temperatures, yielding nanoparticles with a relatively narrow size distribution, a critical factor for achieving uniform, close-packed hexagonal arrangements over large areas. frontiersin.org

Table 1: Synthesis of this compound-Stabilized Gold Nanoparticles

Synthesis ParameterValue/ConditionObservationReference
MethodOne-Phase SynthesisProduces monodisperse nanoparticles. nih.govfrontiersin.org nih.govfrontiersin.org
Molar Ratio (Gold:this compound)3:1A constant ratio used for controlled synthesis. frontiersin.org frontiersin.org
Synthesis Temperature55°CResulted in a nanoparticle size distribution with a standard deviation of ~15%. frontiersin.org frontiersin.org
Resulting Nanoparticle ArrayMonodisperse with high packing densityThe long alkyl chain of pentadecanethiol contributes to the formation of well-ordered arrays. nih.govfrontiersin.org nih.govfrontiersin.org

Quantum dots (QDs) are semiconductor nanocrystals whose electronic and optical properties are determined by their size due to quantum confinement effects. turkjps.orgtcichemicals.com For most applications, these nanocrystals must be surface-passivated with organic ligands. nanocotechnologies.com These ligands are crucial during synthesis to control growth and prevent aggregation, and they also determine the QD's solubility and electronic coupling to its environment. nanocotechnologies.com

This compound is utilized as a thiol capping agent in colloidal quantum dot research. tcichemicals.comsigmaaldrich.com As a long-chain alkanethiol, its primary role is to stabilize the QD during its synthesis and solubilize it in non-polar organic solvents. The thiol headgroup binds strongly to the surface of the nanocrystal (e.g., CdSe, PbS), while the hydrophobic 15-carbon tail extends into the solvent, creating a protective barrier. frontiersin.org This surface passivation is critical for achieving high photoluminescence quantum yields by electronically insulating the QD core. rsc.org While these native long-chain ligands are excellent for stability, they are sometimes exchanged for shorter ligands to improve charge transfer in specific optoelectronic devices like solar cells. nih.gov

Table 2: Role of this compound in Quantum Dot Architectures

FunctionDescriptionReference
Capping Agent/Surface LigandBinds to the surface of the semiconductor nanocrystal via the thiol group, passivating surface defects. frontiersin.orgtcichemicals.com frontiersin.orgtcichemicals.com
StabilizationPrevents the aggregation of quantum dots during and after synthesis, ensuring a stable colloidal suspension. nanocotechnologies.com nanocotechnologies.com
Solubility ControlThe long, non-polar alkyl chain renders the quantum dots soluble in organic solvents like toluene (B28343) or hexane. rsc.org rsc.org
Electronic PassivationInsulates the QD core from its environment, which can enhance photoluminescence and quantum efficiency. rsc.org rsc.org

Unimolecular electronics explores the concept of using single molecules or monolayers as active electronic components. nanocotechnologies.com The field was conceptualized in 1974 with the theoretical proposal of a one-molecule rectifier, which would conduct electricity preferentially in one direction. sigmaaldrich.com

Significant progress in this area has been demonstrated in devices incorporating this compound. Researchers have fabricated highly efficient molecular rectifiers using self-assembled monolayers of an alkyne-linked bisferrocene molecule. sigmaaldrich.comauburn.edu In this architecture, the this compound acts as a "tail" on the functional molecule. sigmaaldrich.com This monolayer is sandwiched between a bottom platinum electrode and a top liquid metal (eutectic gallium-indium) electrode. The pentadecanethiol tail is believed to contribute to the formation of a high-quality, densely packed monolayer, which is essential for device performance. These unimolecular rectifiers have achieved exceptionally high rectification ratios, demonstrating the viability of using tailored molecules in electronic components. sigmaaldrich.com

Table 3: Performance of a Unimolecular Rectifier Incorporating this compound

Component/ParameterDescription/ValueReference
Active MoleculeAlkyne-linked bisferrocene with a pentadecanethiol tail. sigmaaldrich.com sigmaaldrich.com
Device StructureMonolayer sandwiched between a template-stripped platinum (Pt) bottom electrode and a Ga-In eutectic top electrode. sigmaaldrich.com sigmaaldrich.com
Role of this compoundServes as a "tail" to anchor the molecule and facilitate the formation of a well-ordered, insulating monolayer. auburn.edu auburn.edu
Rectification Ratio (RR)Reached values as high as 630,000. sigmaaldrich.com sigmaaldrich.com

Integration within Quantum Dot (QD) Architectures

Chemical Sensors and Biosensors

The performance of chemical and biosensors, which rely on detecting interactions at a surface, is critically dependent on the chemical functionalization of that surface. strem.com this compound is used to create well-defined and stable surfaces that can be tailored for enhanced selectivity and sensitivity.

The creation of self-assembled monolayers (SAMs) is a foundational strategy for modifying sensor surfaces. strem.com Alkanethiols like this compound are known to form well-ordered assemblies on gold, which can be used to immobilize biorecognition elements or to create a specific chemical environment at the sensor interface. strem.com

Surface Plasmon Resonance (SPR) is a highly sensitive optical technique that detects changes in the refractive index at the interface of a thin metal film (usually gold) and a dielectric medium. It is widely used for the real-time, label-free analysis of biomolecular interactions. The performance of an SPR sensor is directly tied to the chemistry of the gold sensor surface.

This compound and its derivatives are used to functionalize SPR sensor chips. The formation of a dense, ordered monolayer of this compound provides a well-defined surface for subsequent chemical modifications or for direct sensing applications. tcichemicals.com In one study, a highly sensitive SPR sensor was fabricated using 15-carboxy-1-pentadecanethiol, a derivative where the terminal methyl group is replaced with a carboxylic acid. tcichemicals.com This functional group can be used to covalently immobilize biomolecules. The long 15-carbon chain of the thiol ensures the formation of a robust and highly ordered monolayer, which is critical for minimizing background noise and maximizing the sensitivity of the SPR signal to binding events occurring at the surface. tcichemicals.com The use of this compound has also been noted in studies involving localized surface plasmon resonance (LSPR) on nanoparticles.

Surface Functionalization Strategies for Enhanced Selectivity and Sensitivity

Liquid Crystal Systems

This compound plays a significant role in the field of liquid crystal (LC) technology, primarily through its use in creating self-assembled monolayers (SAMs) that control the behavior of liquid crystals at interfaces. These SAMs, particularly on gold-coated surfaces, allow for precise engineering of surface properties that dictate the alignment and dynamic response of LC molecules.

Control of Liquid Crystal Anchoring Energy on Modified Surfaces

The anchoring of liquid crystals on a surface, which describes the preferred orientation of LC molecules, is a critical parameter in the performance of LC-based devices. Self-assembled monolayers of alkanethiols like this compound provide a robust method for controlling this anchoring energy. nih.govescholarship.org When this compound is applied to a gold substrate, its sulfur head-groups form strong bonds with the gold, while the pentadecyl chains orient themselves to create a dense, ordered organic film. sigmaaldrich.com

Research has demonstrated that surfaces functionalized with this compound strongly anchor liquid crystals. nih.gov These surfaces are often used as reference standards in experiments because they provide a defined, high-anchoring-energy interface. nih.govraineslab.com The specific orientation of the liquid crystal director depends on the characteristics of the alkanethiol SAM. For instance, on obliquely deposited gold films, the chain length of the alkanethiol determines the azimuthal orientation of the LC director. researchgate.net Alkanethiols with an odd number of carbon atoms, such as this compound (C15), cause the liquid crystal director to align perpendicularly to the direction of gold deposition. researchgate.nettue.nl This is in contrast to alkanethiols with an even number of carbons, like hexadecanethiol (C16), which induce a parallel alignment. researchgate.net

The ability to manipulate anchoring energy is crucial for applications like bioanalytical assays, where changes in LC orientation can signal the presence of specific biomolecules. nih.govraineslab.com By using surfaces with well-defined anchoring energies, such as those prepared with this compound, it is possible to create highly sensitive detectors. nih.gov The anchoring energy of the nematic liquid crystal 4'-pentyl-4-cyanobiphenyl (5CB) has been measured on various surfaces, and the precise control afforded by alkanethiol SAMs allows for the tuning of these energies for optimal device performance. nih.govresearchgate.net For example, in a twisted nematic liquid crystal cell, the twist angle was measured at 36.2° on a this compound surface, demonstrating quantifiable control over the LC structure. nih.gov

Table 1: Influence of Alkanethiol Chain Length on Liquid Crystal Alignment

AlkanethiolCarbon ChainResulting LC Azimuthal Orientation (on obliquely deposited gold)Reference
This compoundOdd (C15)Perpendicular to gold deposition direction researchgate.nettue.nl
HexadecanethiolEven (C16)Parallel to gold deposition direction researchgate.net

Manipulation and Programming of Solitons in Confined Liquid Crystal Films

Recent advancements have utilized this compound to manipulate and program the behavior of solitons in confined liquid crystal films. researchgate.netacs.orgnih.gov Solitons are three-dimensional orientational fluctuations that can be generated in LC films by AC electric fields, offering a basis for new active soft matter systems. researchgate.netthesprintlabiitk.com The formation and trajectory of these solitons are highly dependent on the surface chemistry of the confining substrate. researchgate.netacs.org

In a key study, researchers compared the effects of SAMs formed from this compound (C15SH) and hexadecanethiol (C16SH) on the formation of solitons in the achiral nematic liquid crystal 4′-butyl-4-heptyl-bicyclohexyl-4-carbonitrile (CCN-47). researchgate.netacs.orgnih.gov It was discovered that the electric field threshold required to generate solitons is directly related to the anchoring energy of the liquid crystal on the SAM-modified surface. researchgate.netacs.org Specifically, the electric field needed for soliton formation increases as the LC anchoring energy increases. researchgate.netnih.gov

This relationship allows for the precise spatial control of soliton generation. By patterning a gold surface with distinct regions of this compound and hexadecanethiol, researchers can create domains with different anchoring energies. acs.orgnih.gov This patterning permits the spatially controlled creation and annihilation of solitons, making it possible to generate a net flux of these structures. researchgate.netacs.orgnih.gov This control extends to programming complex soliton trajectories; discontinuous changes in surface anchoring at the boundaries of the patterned domains can induce a range of behaviors, including the refraction, reflection, and even splitting of solitons. acs.orgnih.gov These findings provide a new toolkit for designing chemical soft matter systems with programmed and precise soliton pathways. researchgate.netthesprintlabiitk.com

Catalytic Systems and Applications

In the realm of catalysis, this compound serves as a surface ligand, modifying the properties of heterogeneous nanocatalysts. Ligands are crucial in nanoparticle synthesis and application, as they can stabilize the nanoparticles and modulate their catalytic activity and selectivity. frontiersin.orgnumberanalytics.comnih.gov

Ligand Effects in Heterogeneous Nanocatalysis

This compound, as a long-chain alkylthiol, can be used to form a protective shell around metal nanoparticles, such as those made of gold or palladium. frontiersin.orgmdpi.com This process relies on the strong affinity of the thiol's sulfur atom for the metal surface. sigmaaldrich.com The resulting self-assembled monolayer enhances the stability of the nanoparticles, preventing their aggregation, which is a common cause of catalyst deactivation. mdpi.com

Influence on Reaction Selectivity and Mechanism

The most significant impact of ligands like this compound in catalysis is their ability to influence reaction selectivity—the ability of a catalyst to direct a reaction to form a desired product while minimizing others. byjus.com Thiol ligands can control selectivity through several mechanisms, including steric effects, electronic modifications, and selective site blocking. semanticscholar.orgmdpi.comunimi.it

Steric and Orientation Effects : The long, bulky pentadecyl chains of this compound create steric hindrance around the nanoparticle. mdpi.com This can physically block larger molecules or specific orientations of reactant molecules from reaching the active sites, thereby favoring the reaction of smaller molecules or different reaction pathways. semanticscholar.orgmdpi.com

Electronic Effects : The bond between the sulfur atom of this compound and the metal nanoparticle causes an electronic perturbation of the catalyst's surface atoms. semanticscholar.org This charge transfer can alter the binding energy of reactants and intermediates on the surface, which in turn can change the reaction mechanism and favor certain products over others. semanticscholar.orgnih.gov For example, the electronic modification of palladium surfaces by thiol ligands has been shown to favor the hydrogenation of C=C bonds. semanticscholar.org

Selective Site Blocking : On a nanoparticle surface, there can be different types of active sites (e.g., corners, edges, faces). Thiol ligands may preferentially bind to certain sites, effectively "poisoning" them for one reaction while leaving other sites active for a different, desired reaction. unimi.it

Research on thiol-modified nickel catalysts has shown that the ligand layer can prevent the deep oxidation of the catalyst and enable a reaction to proceed through a non-contact mechanism, leading to the highly selective production of primary amines. researchgate.netnih.gov By carefully choosing the ligand, it is possible to tune the catalyst to achieve high selectivity for a specific product in complex reaction networks. nih.govtopsoe.com

Table 2: Mechanisms of Selectivity Control by Thiol Ligands

MechanismDescriptionEffect of this compoundReference
Steric HindranceThe physical bulk of the ligand shell restricts access to catalytic sites.The long C15 alkyl chain can block large reactants, favoring pathways involving smaller molecules. semanticscholar.orgmdpi.com
Electronic ModificationThe S-metal bond alters the electron density of surface metal atoms.Changes the binding energies of reactants/intermediates, altering reaction pathways and product distribution. semanticscholar.orgnih.gov
Selective Site BlockingLigands preferentially bind to and deactivate specific types of active sites.Can inhibit undesired side reactions by blocking the sites where they occur, increasing overall selectivity. unimi.it

Surface Engineering for Specialized Functionalities

Surface engineering involves modifying the surface of a material to impart properties that are distinct from its bulk characteristics. ilsentierointernationalcampus.comopenaccessjournals.comiuvsta.org this compound is a key molecule in this field, used to create highly defined surfaces via the formation of self-assembled monolayers. scbt.com This technique allows for the precise, molecular-level control of surface properties. sikemia.com

The formation of a this compound SAM on a noble metal surface like gold is a spontaneous process driven by the strong, stable sulfur-gold bond and the van der Waals interactions between the adjacent alkyl chains. sigmaaldrich.com The result is a densely packed, quasi-crystalline monolayer that effectively transforms the properties of the underlying substrate. sigmaaldrich.com

By using this compound, a surface can be engineered to have a range of functionalities:

Wettability Control : The exposed layer of pentadecyl groups creates a nonpolar, low-energy surface that is hydrophobic (water-repellent). sigmaaldrich.comossila.com This is useful for creating anti-fouling or self-cleaning surfaces. openaccessjournals.comossila.com

Corrosion Resistance : The dense monolayer can act as a physical barrier, protecting the underlying metal from corrosive agents in the environment.

Adhesion Control : The modified surface energy can be used to either promote or reduce adhesion between surfaces, a critical factor in microfabrication and coating technologies. ossila.com

Molecular Electronics : SAMs form ultra-thin insulating layers that are essential for creating nanoscale electronic components like molecular diodes and transistors. sigmaaldrich.comossila.com The ability to control film thickness with angstrom-level precision is a key advantage. tue.nl

Biomimetic Synthesis : SAMs can act as templates to control the nucleation and growth of crystals, mimicking natural biomineralization processes to create novel inorganic materials. researchgate.net

The versatility of SAMs means that by simply choosing an alkanethiol like this compound, a researcher can custom-design a surface with a specific chemical and physical functionality for applications ranging from biosensors and medical implants to catalysts and nanoelectronics. sigmaaldrich.comsikemia.comossila.com

Corrosion Inhibition Studies

Self-assembled monolayers (SAMs) of alkanethiols on metal surfaces have been extensively studied for their potential in corrosion protection. researchgate.netmdpi.com The formation of a dense, well-ordered monolayer can act as a physical barrier, preventing corrosive agents from reaching the metal surface. researchgate.netmdpi.com this compound, with its 15-carbon alkyl chain, is a candidate for forming such protective layers.

Research has shown that the effectiveness of corrosion inhibition by alkanethiol SAMs is dependent on the chain length of the thiol. researchgate.net Longer alkyl chains, such as that of this compound, lead to stronger van der Waals interactions between adjacent molecules. sigmaaldrich.com This promotes the formation of a more densely packed and ordered monolayer, which is less permeable to corrosive species. researchgate.netsigmaaldrich.com Studies on various metals, including copper, have demonstrated that SAMs can significantly reduce corrosion rates in aggressive environments. researchgate.netrsc.org For instance, SAMs have been shown to control both anodic and cathodic reactions in the corrosion process. researchgate.net

In the context of microelectronics, where copper is a key component, the prevention of its oxidation and corrosion is critical. imim.pl Research has explored the use of alkanethiol SAMs, including this compound, to inhibit copper deposition and oxidation. imim.pl Linear sweep voltammetry (LSV) analysis has shown that the inhibitory effect on copper deposition is dependent on the carbon chain length of the alkanethiol. imim.pl This suggests that this compound can be used to passivate specific areas of a copper surface, preventing unwanted deposition during fabrication processes. imim.pl

Table 1: Corrosion Inhibition Efficiency of a Self-Assembled Monolayer in Different Environments researchgate.net

EnvironmentInhibition Efficiency (%)
0.02 M aq. NaCl98
0.02 M aq. HCl86

This table is based on data for a different thiol but illustrates the high efficiency achievable with SAMs.

Tailored Surfaces for Controlled Wetting and Adhesion

The ability to control the wetting and adhesion properties of surfaces is crucial for a wide range of applications, from microfluidics to biomedical devices. Self-assembled monolayers of this compound provide a powerful tool for tailoring these surface properties at the molecular level.

The terminal group of the alkanethiol determines the surface energy and, consequently, its wettability. sigmaaldrich.com A surface terminated with the methyl groups of a this compound SAM is inherently hydrophobic, exhibiting a high contact angle with water. rsc.org The long alkyl chain of this compound contributes to a well-ordered and densely packed monolayer, which enhances this hydrophobicity. sigmaaldrich.com

Researchers have demonstrated the ability to create surfaces with varying degrees of wettability by forming mixed monolayers or by patterning the surface with different thiols. For instance, by creating patterns of hydrophobic this compound and hydrophilic thiols, it is possible to control the spatial adhesion of cells and proteins. asm.org

Furthermore, the wetting properties of surfaces modified with certain alkanethiols can be dynamically controlled. By incorporating a redox-active group, such as ferrocene (B1249389), into the alkanethiol, the surface can be switched between hydrophobic and hydrophilic states by applying an electrical potential. harvard.eduacs.org While this specific research used a modified pentadecanethiol, it highlights the potential for creating responsive surfaces based on long-chain alkanethiols. harvard.edu

Table 2: Contact Angle of Water on Various Polymer Surfaces accudynetest.com

Polymer NameContact Angle (°)
Polyvinyl alcohol (PVOH)51
Polyethylene terephthalate (B1205515) (PET)72.5
Polystyrene91
Polyethylene (high density)103
Polytetrafluoroethylene (PTFE)110

This table provides a comparison of contact angles for different materials, illustrating the range of wettability achievable. The contact angle for a this compound SAM on gold would be comparable to or higher than that of polystyrene and polyethylene.

Patterned Monolayers for Spatially Resolved Surface Chemistry

Microcontact printing (µCP) is a versatile soft lithography technique used to create patterned self-assembled monolayers on a substrate. wikipedia.org This method allows for the precise spatial control of surface chemistry on a micrometer scale. asm.orgwikipedia.org this compound is frequently used as an "ink" in µCP to generate hydrophobic patterns on gold surfaces. asm.orgrsc.org

The process involves "inking" a polydimethylsiloxane (B3030410) (PDMS) stamp with a solution of this compound and then bringing it into contact with the gold substrate. asm.orgwikipedia.org The thiol molecules transfer to the gold surface only in the areas of contact, forming a patterned SAM. wikipedia.org The remaining bare gold areas can then be backfilled with a different thiol, creating a surface with well-defined regions of distinct chemical functionality. asm.org

This ability to create spatially resolved surface chemistry has numerous applications. For example, patterned surfaces of this compound and a protein-resistant thiol can be used to control the spatial attachment of cells, providing a powerful tool for cell biology studies. asm.orgrsc.org In the field of nanoelectronics, patterned SAMs of this compound have been used to achieve selective copper electrodeposition, a critical step in the fabrication of integrated circuits. imim.pl By stamping the top surface of a patterned wafer, copper deposition can be suppressed in those areas, potentially replacing more costly chemical mechanical polishing (CMP) processes. imim.pl

Research has also demonstrated the use of patterned SAMs of this compound and hexadecanethiol to control the behavior of liquid crystals. researchgate.netnih.gov The subtle difference in chain length between these two thiols is sufficient to induce different anchoring energies for the liquid crystal molecules, allowing for the creation of spatially controlled domains. researchgate.net

Environmental and Biological Remediation Research

Microbial Biodegradation of Organosulfur Compounds

The biodegradation of organosulfur compounds is a critical process in the global sulfur cycle and has significant environmental implications. tandfonline.compnas.org While much of the research has focused on the degradation of aromatic sulfur compounds like dibenzothiophene (B1670422) (DBT), the biodegradation of aliphatic thiols, including long-chain alkanethiols, is also an area of active investigation. tandfonline.comresearchgate.net

Microorganisms, including various bacteria and fungi, have been identified that can utilize organosulfur compounds as a source of sulfur. tandfonline.comresearchgate.net The degradation pathways can involve either the cleavage of carbon-sulfur bonds (the "4S" pathway) or the breakdown of the carbon skeleton (the "Kodama" pathway). tandfonline.com

Studies have shown that some bacterial strains can degrade a range of linear thiols. For instance, a strain of Brevibacillus was found to be capable of growing on 1-heptanethiol, 1-decanethiol (B86614), and 1-dodecanethiol. oup.comoup.com However, this particular strain was unable to grow on this compound. oup.comoup.com Similarly, a Staphylococcus capitis strain was able to degrade several n-alkanethiols but not this compound. bioline.org.br

The ability to degrade long-chain alkanes, which are structurally similar to the alkyl chain of this compound, has been observed in various halophilic and salt-tolerant bacteria. nih.govnih.gov For example, an Alcanivorax sp. strain was able to utilize aliphatic substrates ranging from C14 to C28. nih.gov This suggests that microbes with the enzymatic machinery to degrade long-chain hydrocarbons may also have the potential to degrade long-chain thiols. The challenge often lies in the initial cleavage of the stable carbon-sulfur bond. asm.org

The development of bioelectrochemical systems (BES) presents a promising approach for the remediation of thiols. wur.nl These systems can potentially stimulate the anaerobic biodegradation of thiols, offering a low-cost and sustainable treatment technology. wur.nl

Table 3: Growth of Brevibacillus sp. strain CAT37 on Various Thiols oup.comoup.com

SubstrateGrowth
1-Propanethiol-
1-Heptanethiol+
1-Decanethiol+
1-Dodecanethiol+
1-Tetradecanethiol-
This compound-

'+' indicates growth, '-' indicates no growth.

Future Directions and Emerging Research Avenues for 1 Pentadecanethiol in Interfacial Science

Exploration of Complex Multi-Component SAM Architectures

The future of interfacial science lies in moving beyond simple, single-component monolayers to more complex, multi-component self-assembled monolayer (SAM) architectures. The deliberate and controlled formation of mixed SAMs, where 1-pentadecanethiol is combined with other functional molecules, opens up possibilities for creating surfaces with highly specific and spatially defined properties. societechimiquedefrance.fracs.org

Research in this area will focus on several key aspects:

Ratio and Domain Control: Investigating how the solution concentration ratios of this compound and other thiols influence the final composition and phase-separated domain structure of the SAM. nih.gov This includes studying the competitive coadsorption kinetics to precisely control the surface functionality. nih.gov

Functionally Diverse Surfaces: Creating mosaics of chemical functionality by co-assembling this compound with thiols that have different end-groups (e.g., hydrophilic -OH, -COOH; bioactive peptides; or electro-active groups). societechimiquedefrance.frdojindo.com This approach is critical for applications like biosensors, where one component provides a bio-resistant background and the other specifically binds to a target analyte. societechimiquedefrance.fracs.org

Hierarchical Assembly: Building three-dimensional structures layer-by-layer on top of a foundational this compound SAM. This involves techniques that allow for the sequential attachment of different molecules, leading to complex, vertically structured interfaces. uni-tuebingen.de

A study involving mixed monolayers of hexadecanethiol and pentadecanethiol demonstrated that subtle differences in chain length can significantly impact the frictional properties of the surface, highlighting the sensitivity of interfacial properties to the composition of multi-component SAMs. uh.edu

Table 1: Potential Components for Mixed SAMs with this compound

Component Type Example Compound Resulting Surface Property Potential Application
Hydrophilic Diluent 11-Mercapto-1-undecanol Protein resistance, Controlled wettability Non-fouling surfaces, Biosensors
Bio-recognition Element Thiol-modified DNA/Peptide Specific binding of target biomolecules DNA arrays, Cell adhesion studies
Redox-active Probe Ferrocene-terminated alkanethiol Electrochemically switchable properties Molecular electronics, Responsive sensors

Integration with Additive Manufacturing and Advanced Fabrication Techniques

Additive manufacturing, or 3D printing, allows for the creation of objects with unprecedented geometric complexity. nih.gov A significant future direction is the integration of this compound SAMs with these technologies to impart tailored surface functionalities to 3D-printed parts, which often have surfaces that are not optimized for their intended application.

Key research avenues include:

Post-Processing Surface Modification: Developing robust methods to form this compound SAMs on the surfaces of 3D-printed metallic or polymer-composite objects. This could be used to control wettability, reduce friction, or improve biocompatibility. nih.govmdpi.com For instance, coating a 3D-printed medical implant with a this compound SAM could enhance its integration with biological tissue. mdpi.com

In-Situ Functionalization: Exploring techniques where surface modification is part of the printing process itself. This could involve incorporating thiocarbonylthio compounds (RAFT agents) into the 3D printing resin, which remain on the surface and can be used to initiate surface polymerizations or attach molecules like this compound. nih.gov

Advanced Lithography: Using this compound as a molecular resist in soft lithography techniques like microcontact printing to create high-resolution patterns on substrates. ru.nlsigmaaldrich.com Its ability to form dense, well-ordered monolayers makes it suitable for creating templates for the fabrication of nanoscale devices and sensors.

The combination of the macro-scale complexity offered by 3D printing with the nano-scale precision of SAMs will enable the fabrication of truly multi-scale, functional devices. nih.gov

Mechanistic Insights into Dynamic Interfacial Phenomena

While static properties of SAMs are well-studied, the future lies in understanding and controlling their dynamic behavior. The interface is not a static entity; molecules are in constant motion, and the interface responds to changes in its environment. pnas.org this compound provides an ideal model system for probing these dynamic phenomena.

Future research will likely focus on:

Molecular Dynamics Simulations: Employing advanced computational simulations to model the behavior of this compound monolayers under various conditions, such as mechanical stress or in the presence of different solvents. researchgate.netresearchgate.net These simulations can provide insights into friction, lubrication, and the formation of defects at the nanoscale. researchgate.netresearchgate.net

Real-Time Spectroscopic Analysis: Using techniques like 2D IR spectroscopy to observe the conformational changes and rearrangements of the pentadecanethiol alkyl chains in real-time. pnas.org This can reveal how the monolayer structure fluctuates and responds to external stimuli on picosecond timescales. pnas.org

Interfacial Transport and Wetting: Studying how the structure of a this compound SAM influences the transport of ions and molecules across the interface. Research has shown that even subtle differences between odd- and even-chain length alkanethiols (like pentadecanethiol vs. hexadecanethiol) can affect how the monolayer interacts with and is perturbed by adsorbed species. researchgate.net

A study on a ferrocene-functionalized derivative, 15-(ferrocenylcarbonyl)pentadecanethiol, demonstrated that the wetting of the surface could be dynamically controlled by changing the electrochemical potential, showcasing how terminal group modification can induce dynamic behavior. rsc.orgacs.org

Development of Smart and Responsive Materials Systems

A major goal of modern materials science is the creation of "smart" materials that can change their properties in response to external stimuli. researchgate.net By incorporating functional groups into SAMs containing this compound, researchers can design surfaces that are responsive to light, pH, temperature, or electrical potential. rsc.org

Emerging research directions include:

Electrochemically-Active Surfaces: Building on work with redox-active species, future systems could use this compound as the backbone for complex molecular machinery that performs work at the nanoscale, controlled by an applied voltage. societechimiquedefrance.frrsc.org This could lead to applications in controlled release, microfluidics, and energy storage. acs.org

pH-Responsive Systems: Designing mixed monolayers where one component, mixed with this compound, contains acidic or basic groups. rsc.org Changes in pH would alter the protonation state of these groups, leading to changes in surface charge, wettability, and protein adsorption. rsc.org

Thermally-Responsive Interfaces: Integrating this compound with polymers that exhibit a lower critical solution temperature (LCST). Below this temperature, the polymer is hydrated and extended; above it, the polymer collapses. This transition can be used to reversibly switch the surface from being cell-adherent to cell-repellent, a key capability for tissue engineering.

Table 2: Stimuli-Responsive Systems Incorporating this compound

Stimulus Functional Component Mechanism Potential Application
Electrical Potential Ferrocene (B1249389) Reversible oxidation/reduction changes hydrophobicity. rsc.orgacs.org Switchable electrodes, Microfluidic pumps
pH Carboxylic acid (-COOH) or Amine (-NH2) groups Protonation/deprotonation alters surface charge and hydration. rsc.org pH sensors, Controlled drug delivery
Light Azobenzene trans-cis photoisomerization changes molecular geometry and dipole moment. Optical data storage, Photocontrolled wetting

Role in Sustainable Chemical Technologies and Biomedical Engineering

The unique properties of this compound monolayers position them to play a significant role in two critical areas of future research: sustainable chemistry and biomedical engineering.

In Sustainable Chemical Technologies , the focus is on developing environmentally benign and resource-efficient processes. rsc.org Research avenues for this compound include:

Green Synthesis Routes: Developing synthetic pathways to this compound and other long-chain alkanethiols from renewable feedstocks instead of petrochemical sources. Solid-phase synthesis methods are being explored to make the production of diverse, functionalized thiols more efficient and less wasteful. rsc.orgkiesslinglab.com

Corrosion Resistance: Utilizing the dense, hydrophobic barrier formed by this compound SAMs to protect metallic surfaces from corrosion, extending the lifespan of materials and reducing waste. google.com

Interfacial Catalysis: Designing catalysts immobilized on this compound SAMs, which can enhance reaction efficiency and simplify catalyst separation and recycling.

In Biomedical Engineering , the ability to precisely control surface chemistry at the bio-interface is paramount. ontosight.aigoogleapis.com Future research will leverage this compound for:

Biocompatible Coatings: Using this compound as a base for creating non-fouling surfaces on medical implants and diagnostic devices, which resist the non-specific adsorption of proteins and cells, thereby improving device performance and longevity. ontosight.airsc.org

Biosensor Fabrication: Constructing highly sensitive and specific biosensors by patterning surfaces with this compound and specific receptor molecules. ontosight.ai Carboxy-functionalized long-chain alkanethiols, for example, have been used to create highly sensitive surface plasmon resonance (SPR) sensors. dojindo.com

Tissue Engineering: Creating well-defined surface patterns using this compound SAMs to guide cell adhesion, growth, and differentiation, which is a fundamental requirement for engineering functional tissues. ontosight.ai

The continued exploration of this compound in these emerging research areas promises to unlock new functionalities and applications, driving innovation at the intersection of chemistry, materials science, and engineering.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 1-pentadecanethiol, and how can researchers ensure reproducibility?

  • Methodological Answer : this compound is synthesized via thiol-ene reactions, as demonstrated in alkyl-functionalized poly(glycidol) (PG) synthesis. For example, P(G50-co-AGE12) is reacted with this compound under UV light, followed by purification via dialysis (molecular weight cutoff: 3.5 kDa) and lyophilization to remove solvents . Key parameters include stoichiometric ratios of ethanethiol (EtSH) to alkyl thiols (e.g., 1:1 to 1:4) and reaction time (typically 24–48 hours). Reproducibility requires strict control of UV intensity, temperature (room temperature recommended), and exclusion of oxygen to prevent side reactions.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Researchers must wear nitrile gloves, protective eyewear, and lab coats to avoid skin/eye contact. Experiments should be conducted in a fume hood due to potential vapor release. In case of exposure, immediately rinse eyes with water for 10–15 minutes and wash skin with soap and water . Waste must be segregated in designated containers and disposed of by certified hazardous waste services to prevent environmental contamination .

Q. How can researchers confirm the structural integrity of synthesized this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to verify the thiol (-SH) proton signal (~1.4 ppm in CDCl₃) and alkyl chain integrity. Fourier-Transform Infrared Spectroscopy (FTIR) can confirm the S-H stretch (~2550 cm⁻¹). Mass spectrometry (e.g., ESI-MS) should show a molecular ion peak at m/z 244.48 (C₁₅H₃₂S) .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the efficiency of this compound in thiol-ene polymer functionalization?

  • Methodological Answer : Solvent polarity significantly impacts reaction kinetics. Non-polar solvents (e.g., toluene) favor radical-mediated thiol-ene reactions, while polar aprotic solvents (e.g., DMF) may stabilize intermediates. Elevated temperatures (>40°C) accelerate reaction rates but risk side oxidation. Systematic optimization using Design of Experiments (DoE) is recommended, with variables including solvent choice (log P values), initiator concentration (e.g., 2,2-dimethoxy-2-phenylacetophenone), and irradiation time .

Q. What role does this compound play in stabilizing gold or silver nanoparticles for biomedical applications?

  • Methodological Answer : this compound forms self-assembled monolayers (SAMs) on nanoparticle surfaces via Au-S/Ag-S bonds, enhancing colloidal stability and reducing nonspecific protein adsorption (i.e., "protein corona" formation). Researchers should monitor ligand density using thermogravimetric analysis (TGA) and assess stability via dynamic light scattering (DLS) under physiological conditions (e.g., PBS, pH 7.4) .

Q. How can conflicting data on this compound’s reactivity in heterogeneous vs. homogeneous systems be resolved?

  • Methodological Answer : Contradictions often arise from interfacial vs. bulk reactivity. Use surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) to analyze SAM formation on nanoparticles versus solution-phase reactivity. Compare kinetic data from quartz crystal microbalance (QCM) measurements (heterogeneous) with UV-Vis spectrophotometry (homogeneous) to identify rate-limiting steps .

Q. What methodologies are effective for studying the long-term stability of this compound-functionalized materials?

  • Methodological Answer : Accelerated aging studies under controlled humidity (e.g., 75% RH) and temperature (40–60°C) can simulate long-term stability. Use Raman spectroscopy to track S-H bond degradation and electrochemical impedance spectroscopy (EIS) to assess corrosion resistance in metallic coatings. Statistical models (e.g., Arrhenius plots) predict shelf-life .

Q. How can systematic reviews or scoping studies improve the interpretation of fragmented data on this compound’s applications?

  • Methodological Answer : Apply PRISMA guidelines to identify knowledge gaps across databases (e.g., PubMed, SciFinder). Code variables such as reaction type (thiol-ene, Michael addition), substrate material, and performance metrics (e.g., ligand density, stability). Use tools like VOSviewer for bibliometric analysis to map interdisciplinary trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.